![molecular formula C39H32O14 B14097329 [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-6-methyloxan-4-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14097329.png)
[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-6-methyloxan-4-yl] 3-(4-hydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the polyphenol class, which includes various biologically active compounds found in many plants. Platanoside has garnered interest due to its potential antioxidant and bactericidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Platanoside is typically isolated from natural sources rather than synthesized chemically. The extraction process involves fractionating the aqueous ethanol extract of Platanus orientalis trunk bark according to the polarity of organic solvents. This produces fractions of low-molecular-weight, oligomeric, and polymeric proanthocyanidins . Column chromatography over finely crystalline cellulose and gel filtration over Sephadex LH-20 are used to isolate pure oligomeric glycosylated proanthocyanidins, including platanoside .
Industrial Production Methods
Industrial production of platanoside would likely follow similar extraction and purification processes as described above. scaling up these methods would require optimization to ensure efficiency and cost-effectiveness. This might involve using larger chromatography columns and more efficient solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
Platanoside undergoes several types of chemical reactions, including hydrolysis and alkaline cleavage. Hydrolysis causes the cleavage of interflavane bonds and decomposition of the pyran heterocycle of flavan-3-ol units . Alkaline cleavage produces phloroglucinol and protocatechoic acid .
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions to break down the compound into its constituent parts.
Alkaline Cleavage: Uses alkaline conditions to cleave specific bonds within the molecule.
Major Products Formed
- Phloroglucinol
- Protocatechoic Acid
Scientific Research Applications
- Chemistry : Used as a model compound to study the properties and reactions of proanthocyanidins .
- Biology : Investigated for its antioxidant properties, which can help in reducing oxidative stress in biological systems .
- Medicine : Explored for its potential anti-inflammatory and bactericidal properties, making it a candidate for treating conditions like atherosclerosis .
- Industry : Potential applications in the food and cosmetic industries due to its antioxidant properties .
Mechanism of Action
The mechanism by which platanoside exerts its effects involves several pathways:
- Antioxidant Activity : Platanoside scavenges free radicals, thereby reducing oxidative stress .
- Anti-inflammatory Effects : Suppresses regulatory enzymes and transcription factors involved in inflammation .
- Bactericidal Properties : Inhibits the growth of certain bacteria, potentially through disruption of bacterial cell walls or interference with bacterial metabolism .
Comparison with Similar Compounds
Platanoside is unique among proanthocyanidins due to its specific structure and glycosylation pattern. Similar compounds include:
- Epicatechin : A monomeric unit found in platanoside.
- Catechin : Another monomeric unit related to platanoside.
- Quercetin-3-O-β-glucopyranosyl-(1→2)-β-galactopyranoside : A similar glycosylated flavonoid found in ivy flower pollen .
These compounds share some biological activities with platanoside but differ in their specific structures and glycosylation patterns, which can affect their bioavailability and efficacy.
Properties
IUPAC Name |
[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-6-methyloxan-4-yl] 3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZIBACORRUGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
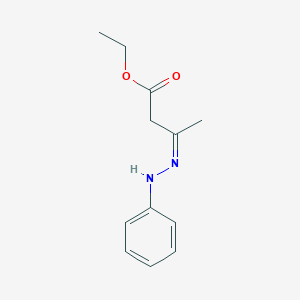
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097250.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B14097252.png)
![4-chloro-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B14097259.png)
![6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14097261.png)
![2-Ethyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097262.png)
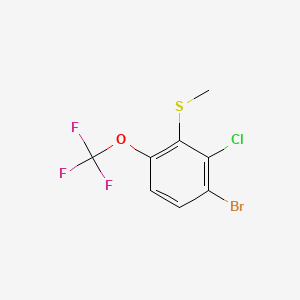
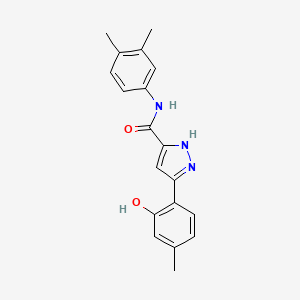
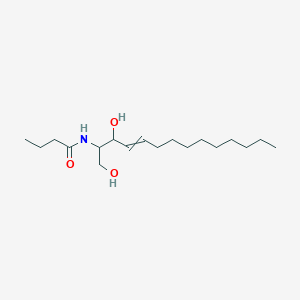
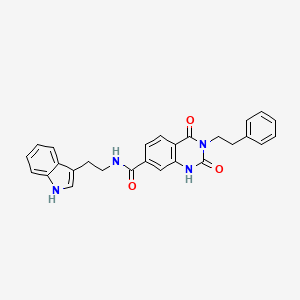
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097304.png)
![(S)-2-Diphenyl[[trisisopropylilyl]xy]ethyl]yrrolidine](/img/structure/B14097306.png)
![(1S,2S,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14097312.png)
![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14097317.png)
